

Application Notes and Protocols for Oral Administration of ML218 in Animal Models

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Compound of Interest

Compound Name: ML218

Cat. No.: B609127

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Introduction

ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It has demonstrated efficacy in preclinical animal models, particularly in a rodent model of Parkinson's disease, by reversing haloperidol-induced catalepsy.[2][3]

ML218 readily crosses the blood-brain barrier, achieving significant concentrations in the brain after oral administration.[1][3] These characteristics make it a valuable tool for in vivo studies of T-type calcium channel function in the central nervous system.

This document provides detailed application notes and protocols for the oral administration of **ML218** in animal models, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for **ML218** following oral administration in rats.

Table 1: Pharmacokinetic Parameters of **ML218** in Rats

Parameter	Value	Conditions
IC ₅₀ (CaV3.2)	310 nM	Patch clamp electrophysiology[3][4]
IC ₅₀ (CaV3.3)	270 nM	Patch clamp electrophysiology[3][4]
Terminal Half-life (t _{1/2})	7 hours	1 mg/kg, IV[1]
Mean Residence Time (MRT)	~7 hours	1 mg/kg, IV[1]
Intrinsic Clearance (Rat)	High (CL _{int} = 115 mL/min/kg)	Liver microsomes[1]
Intrinsic Clearance (Human)	Low to Moderate (CL _{int} = 12.7 mL/min/kg)	Liver microsomes[1]
Plasma Protein Binding	Good free fraction	Rat and Human (Equilibrium dialysis)[1]

Table 2: Dose-Dependent Plasma and Brain Concentrations of **ML218** in Rats

Oral Dose (mg/kg)	Free Plasma Concentration (nM)	Free Brain Concentration (μM)
3	98	1.66
10	282	5.03
30	1200	17.7
Data from MedchemExpress[1]		

Experimental Protocols

1. In Vivo Efficacy: Haloperidol-Induced Catalepsy Model

This protocol is based on studies demonstrating the efficacy of **ML218** in a preclinical model of Parkinson's disease.[2]

- Animal Model: Male rats (species and strain as per study design, e.g., Sprague-Dawley).

- Disease Induction: A cataleptic state is induced by the administration of the dopamine antagonist haloperidol. A typical dose is 0.75 mg/kg.[1]
- **ML218** Formulation and Administration:
 - Prepare a suspension of **ML218** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
 - Administer **ML218** orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
- Experimental Procedure:
 - Administer **ML218** or vehicle orally to the rats.
 - After a predetermined time (e.g., 60 minutes), administer haloperidol to induce catalepsy.
 - Assess the degree of catalepsy at various time points post-haloperidol administration. This can be done using a bar test, where the time the animal maintains an imposed posture with its forepaws on a raised bar is measured.
- Data Analysis: The reversal of the cataleptic state is a measure of the anti-Parkinsonian efficacy of **ML218**. [2] Compare the catalepsy scores between the **ML218**-treated and vehicle-treated groups.

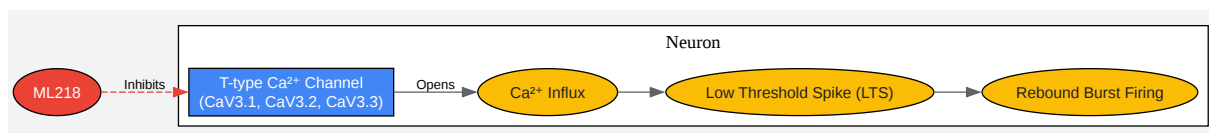
2. Pharmacokinetic Studies

This protocol outlines the steps for determining the pharmacokinetic profile of orally administered **ML218**.

- Animal Model: Male rats (species and strain as per study design).
- **ML218** Formulation and Administration:
 - Prepare a formulation of **ML218** as described above.
 - Administer a single oral dose of **ML218** (e.g., 10 mg/kg).
- Sample Collection:

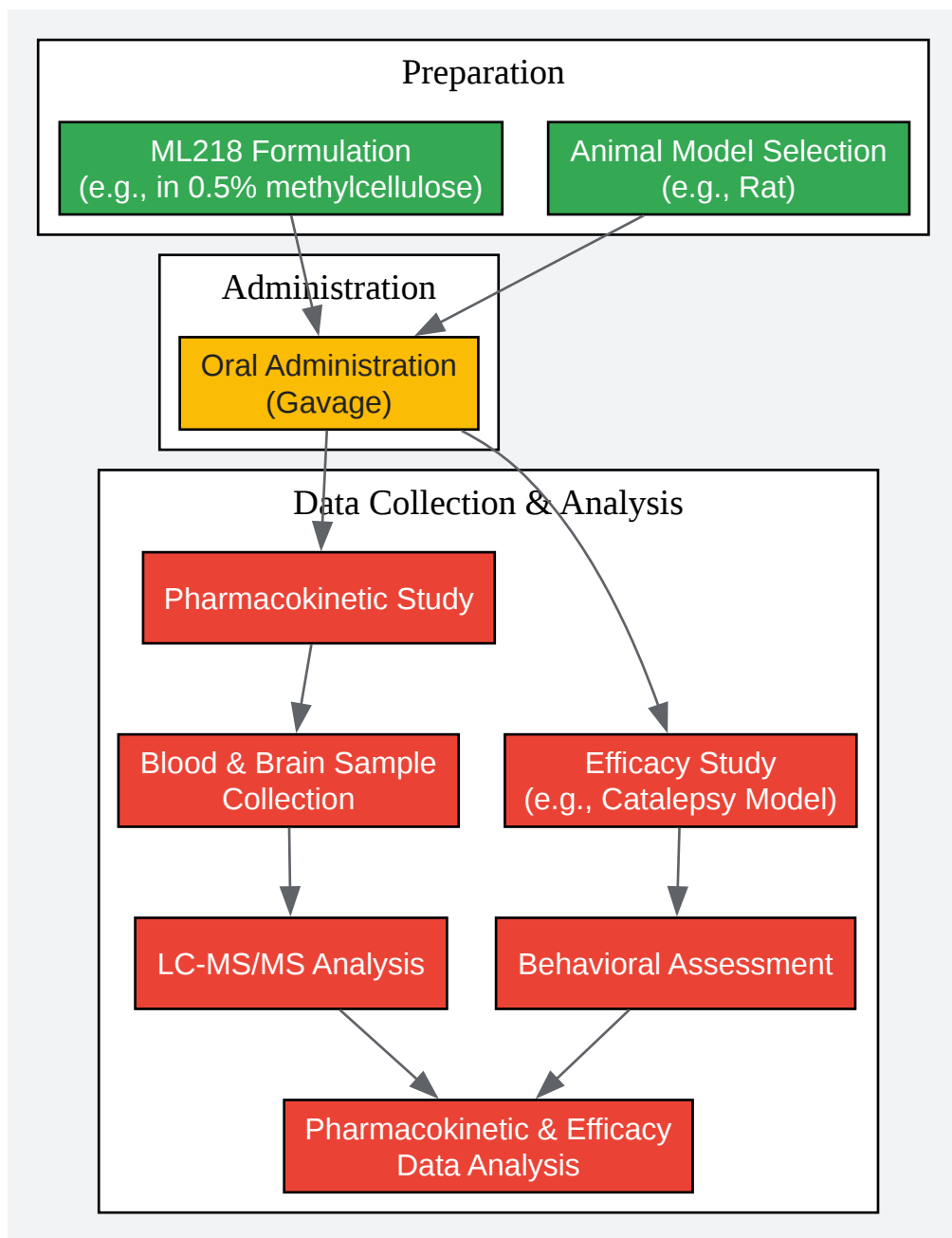
- Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- At the final time point, euthanize the animals and collect brain tissue.
- Sample Processing and Analysis:
 - Process the blood samples to obtain plasma.
 - Homogenize the brain tissue.
 - Analyze the concentration of **ML218** in plasma and brain homogenates using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and brain/plasma ratio.

Visualizations



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Caption: Mechanism of action of **ML218** as a T-type calcium channel inhibitor.



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Caption: Experimental workflow for oral administration of **ML218** in animal models.

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